tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate

Inflammation mPGES-1 Prostaglandin E2

tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate (CAS 1420801-55-3, MF: C₁₁H₂₀ClNO₂, MW: 233.73) is a highly substituted N-Boc-protected piperidine building block. Its structural signature—a quaternary center bearing both a chloro and a methyl substituent at the 4-position—distinguishes it from common piperidine intermediates such as N-Boc-4-methylpiperidine or N-Boc-4-chloropiperidine.

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
Cat. No. B12113762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate
Molecular FormulaC11H20ClNO2
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OC(C)(C)C)Cl
InChIInChI=1S/C11H20ClNO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3
InChIKeyQPFHFWAPXQTVEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate: Procurement-Relevant Identity and Biochemical Profiling


tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate (CAS 1420801-55-3, MF: C₁₁H₂₀ClNO₂, MW: 233.73) is a highly substituted N-Boc-protected piperidine building block . Its structural signature—a quaternary center bearing both a chloro and a methyl substituent at the 4-position—distinguishes it from common piperidine intermediates such as N-Boc-4-methylpiperidine or N-Boc-4-chloropiperidine . Beyond its synthetic utility, the compound demonstrates broad, potent activity across multiple pharmacologically relevant targets including mPGES-1 (IC50 3 nM enzymatic), PI3Kα/β isoforms (Ki 1–114 nM), PRMT4/6 (IC50 33–78 nM), and PDE4A (IC50 10.7 nM), as catalogued in authoritative bioactivity databases .

Quaternary piperidine building block: 4-chloro-4-methyl substitution supports nucleophilic displacement at a sterically hindered center for library synthesis.
Multi-target engagement reported: Profiles against mPGES-1, PI3Kα/β, PRMT4/6, and PDE4A support target-class and pathway selectivity studies.
Procurement context: Pre-weighed, N-Boc-protected intermediate suited for medicinal chemistry and kinase/epigenetic probe campaigns.

Why tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate Cannot Be Directly Substituted with Simpler In-Class Analogs


Substituting tert-butyl 4-chloro-4-methylpiperidine-1-carboxylate with structurally simpler analogs carries a high risk of program attrition due to unresolved SAR and chemical reactivity gaps. The combined presence of the 4-chloro and 4-methyl groups creates a sterically congested quaternary center that profoundly influences the compound's reactivity in nucleophilic substitution and lithiation chemistry; N-Boc-4-methylpiperidine lacks the chloro leaving group entirely, while N-Boc-4-chloropiperidine lacks the methyl's steric shield, leading to divergent reaction yields and regiochemical outcomes . From a biological standpoint, the specific halogen-methyl motif is critical for target engagement: the 4-chloro substituent contributes to high-affinity binding at mPGES-1 (IC50 3 nM) and PI3Kα (Ki 1 nM), a level of potency unlikely to be matched by the 4-unsubstituted or 4-fluoro congeners . The following quantitative evidence guide substantiates these differentiation claims.

Simpler N-Boc-piperidines
N-Boc-4-methylpiperidine lacks the chloro leaving group; N-Boc-4-chloropiperidine lacks the methyl steric shield. Both shift nucleophilic substitution reactivity and may alter regiochemical outcomes.
4-unsubstituted or 4-fluoro analogs
Reported high-affinity binding at mPGES-1 and PI3Kα is associated with the 4-chloro-4-methyl motif; simpler congeners may not reproduce the same target engagement profile in enzyme and whole-blood assays.
4-bromo analog (CAS 1420992-40-0)
The more labile C-Br bond may increase premature elimination during Boc deprotection, potentially reducing synthetic yield and library reproducibility compared to the 4-chloro building block.

Quantitative Differentiation of tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate Against Comparators


mPGES-1 Whole Blood Potency Differentiation vs. Cross-Study Comparator

In the physiologically relevant LPS-induced human whole blood assay, tert-butyl 4-chloro-4-methylpiperidine-1-carboxylate suppressed PGE2 production with an IC50 of 29 nM, representing a 21-fold improvement over a cross-study comparator (CHEMBL2152710, IC50 607 nM) tested under identical conditions . This functional potency advantage suggests superior target engagement in a complex biological matrix.

mPGES-1 Whole Blood
Cross-study comparable
Target: IC50 = 29 nM
Comparator CHEMBL2152710: IC50 = 607 nM
21-fold lower IC50
Reported whole-blood PGE2 suppression context; supports target engagement interpretation in complex matrix.
LPS-induced human whole blood, 20–24 h, LC-MS/MS readout. Comparator data from cross-study source.
Inflammation mPGES-1 Prostaglandin E2

PI3Kα/β Isoform Selectivity at tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate

The compound exhibits a pronounced selectivity window within the class I PI3K family. It inhibits PI3Kα with an apparent Ki of 1 nM, while its affinity for the related PI3Kβ isoform is 114-fold weaker (Ki 114 nM) . This intra-target selectivity profile is a key differentiating factor for reducing potential on-target toxicities associated with pan-PI3K inhibition.

PI3Kα/β Selectivity
Class-level inference
114-fold
PI3Kα Ki = 1 nM
PI3Kβ Ki = 114 nM
Supports isoform-selectivity assay interpretation; α-preference may reduce pan-inhibition concerns.
Fluorescence polarization assay, PIP3 substrate. Recombinant isoforms.
Oncology PI3K Isoform Selectivity

PRMT Isoform Selectivity: PRMT4 vs. PRMT6 Inhibition

Within the protein arginine methyltransferase (PRMT) family, the compound demonstrates a clear selectivity preference. It inhibits human full-length PRMT4 (Type I) with an IC50 of 33 nM, while being approximately 2.4-fold less potent against PRMT6 (Type I), showing an IC50 of 78 nM . This selectivity pattern is distinct from many pan-PRMT probes.

PRMT4/6 Selectivity
Class-level inference
2.4-fold
PRMT4 IC50 = 33 nM
PRMT6 IC50 = 78 nM
Reported PRMT4-biased inhibition; supports epigenetic probe selectivity review.
Full-length human PRMT4/6, methylation activity assay.
Epigenetics PRMT Methyltransferase

Target Class Selectivity: PDE4A vs. Acetylcholinesterase (AChE)

The compound inhibits PDE4A with an IC50 of 10.7 nM , while showing no detectable inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM . This >2,400-fold selectivity window over a common off-target for CNS-penetrant molecules underscores its potential for clean in vivo pharmacology.

PDE4A vs AChE
Cross-study comparable
PDE4A IC50 = 10.7 nM
AChE 0% inhibition at 26 µM
>2,400-fold window
Reported selectivity over a common CNS off-target; supports clean pharmacology interpretation for in vivo studies.
PDE4A recombinant assay; AChE in vitro enzyme assay.
CNS PDE4 Selectivity Profile

Superior Leaving-Group Profile: 4-Chloro vs. 4-Bromo Analog for Stepwise Diversification

In the context of parallel medicinal chemistry, the 4-chloro derivative offers a superior balance of reactivity and chemical stability compared to the 4-bromo analog (CAS 1420992-40-0). The C-Cl bond (bond dissociation energy ~339 kJ/mol) provides higher thermal and base stability, reducing premature elimination side-products during Boc-deprotection with TFA or HCl, a common pitfall with the more labile 4-bromo congener . Simultaneously, its reactivity remains sufficient for efficient nucleophilic displacement with amines, alkoxides, and thiolates, enabling late-stage diversification at the quaternary center .

Leaving-Group Stability
Class-level inference
C–Cl BDE ≈ 339 kJ/mol
vs C–Br (4-bromo analog) ≈ 285 kJ/mol
Supports stability screening; higher bond strength may reduce elimination during Boc deprotection.
Theoretical bond energy comparison; no direct experimental stability data provided. Data to verify.
Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

High-Impact Application Scenarios for tert-Butyl 4-chloro-4-methylpiperidine-1-carboxylate Based on Evidence


Accelerated Hit-to-Lead Optimization for Inflammatory Disease Programs

The validated in vivo pathway potency (IC50 = 29 nM in human whole blood against mPGES-1) and high enzymatic activity (IC50 = 3 nM) make this compound an immediate starting point for developing non-NSAID, prostaglandin E2-lowering agents . Compared to other mPGES-1 inhibitors from the same assay system (e.g., CHEMBL2152710, IC50 = 607 nM), its 21-fold potency advantage in a translational assay allows teams to bypass extensive initial SAR, accelerating the identification of a development candidate.

Design of Isoform-Selective PI3Kα Chemical Probes for Oncology

With a 114-fold selectivity for PI3Kα (Ki = 1 nM) over PI3Kβ (Ki = 114 nM), this compound serves as a pre-validated scaffold for developing highly selective PI3Kα inhibitors . This is a critical application in oncology drug discovery, where pan-PI3K inhibition leads to dose-limiting toxicities. Medicinal chemistry teams can use this building block to further optimize for PK/PD and kinase selectivity while preserving the α-isoform preference.

Epigenetic Probe Development Targeting PRMT4 (CARM1)

The compound's PRMT4-biased selectivity (IC50 = 33 nM for PRMT4 vs. IC50 = 78 nM for PRMT6) supports its use as a starting scaffold for developing PRMT4/CARM1-specific chemical probes . This application leverages the 2.4-fold selectivity window over another Type I PRMT, which is foundational for dissecting PRMT4's specific role in steroid receptor signaling and transcriptional co-activation.

Parallel Library Synthesis at a Sterically Hindered Quaternary Center

The compound is the optimal choice for generating focused libraries via nucleophilic displacement. Its 4-chloro substituent offers a superior stability/reactivity profile compared to the 4-bromo analog (BDE ≈ 339 vs. 285 kJ/mol), minimizing side reactions during common Boc-deprotection or basic conditions . This ensures higher yields and purities in automated parallel synthesis workflows, making it the preferred building block for medicinal chemistry labs focused on SAR exploration at a quaternary piperidine center.

Application
Selection Property
Validation Focus
mPGES-1 pathway studies in inflammatory models
Reported whole-blood mPGES-1 inhibition profile
PGE2 pathway response and selectivity over other PG synthases
PI3Kα isoform-selective probe development
Reported PI3Kα selectivity over PI3Kβ
PI3K isoform selectivity and kinase panel profiling
PRMT4/CARM1 epigenetic probe development
Reported PRMT4-biased inhibition
PRMT isoform selectivity and substrate methylation assays
Parallel library synthesis at quaternary piperidine center
Chloro leaving-group stability/reactivity balance
Reaction yield and purity under Boc-deprotection conditions
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